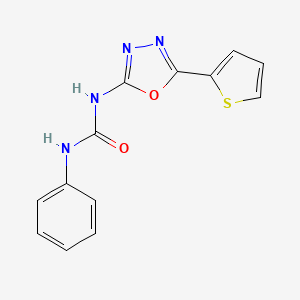

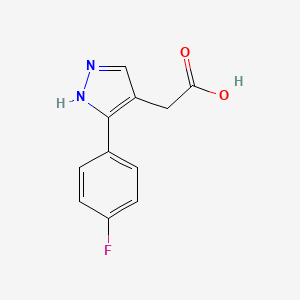

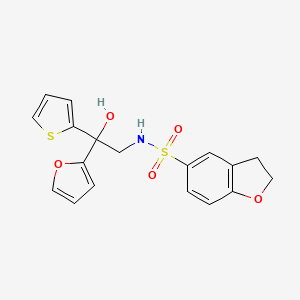

![molecular formula C12H22N2O2 B2826594 Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate CAS No. 2241130-97-0](/img/structure/B2826594.png)

Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate is a chemical compound with the CAS Number: 2361635-71-2 . It has a molecular weight of 240.35 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .

Molecular Structure Analysis

The InChI Code for this compound is1S/C13H24N2O2/c1-12(2,3)17-11(16)14-8-10-7-13(15-9-10)5-4-6-13/h10,15H,4-9H2,1-3H3,(H,14,16) . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis

This compound is an oil-like substance . It is typically stored at 4 degrees Celsius . The compound has a molecular weight of 240.35 .科学的研究の応用

Photochemical and Thermal Rearrangement

A study by Lattes et al. (1982) explored the photochemical and thermal rearrangement of oxaziridines, providing experimental evidence supporting the stereoelectronic control theory. While the specific chemical studied is a spirooxaziridine derivative, this research offers insight into the behavior of related compounds under photochemical conditions, potentially applicable to the tert-butyl carbamate of interest (Lattes et al., 1982).

Synthesis and Derivatization

Meyers et al. (2009) described scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound. This study highlights methodologies for selective derivatization on azetidine and cyclobutane rings, providing a gateway to novel compounds. The techniques and principles discussed could be relevant to the derivatization of tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate for accessing new chemical spaces (Meyers et al., 2009).

Protecting Group Strategies

Lebel and Leogane (2005) investigated a mild and efficient one-pot Curtius rearrangement process for the formation of tert-butyl carbamates from carboxylic acids. This method highlights a general approach for introducing tert-butyl carbamate protecting groups, which could be directly relevant to the handling and functionalization of this compound (Lebel & Leogane, 2005).

Novel Reagent for Boc Protecting Group

Rao et al. (2017) introduced a new reagent for the preparation of N-Boc-amino acids, which could offer an alternative method for introducing tert-butyl carbamate protecting groups. This advancement may provide a more stable and efficient route for the synthesis and protection of amino compounds, including this compound (Rao et al., 2017).

Chemical Space Exploration

A study by Alker et al. (1997) described the use of tert-butyl carbamate derivatives for generating chiral azomethine ylids under mild conditions, showcasing the compound's utility in synthesizing novel organic frameworks. This suggests the versatility of this compound in organic synthesis, particularly in the construction of complex molecular structures (Alker et al., 1997).

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-12(13-8-9)5-4-6-12/h9,13H,4-8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIHLULPPBFQIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(CCC2)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

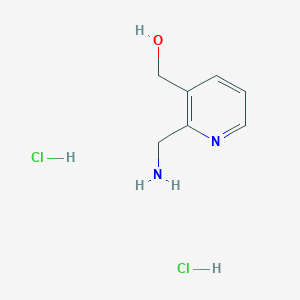

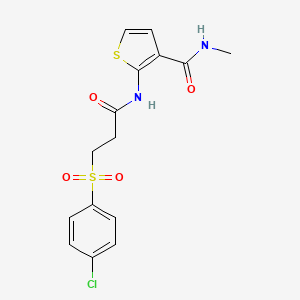

![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)

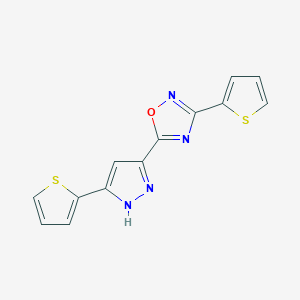

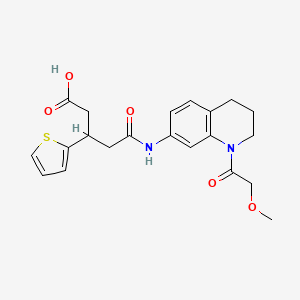

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2826521.png)

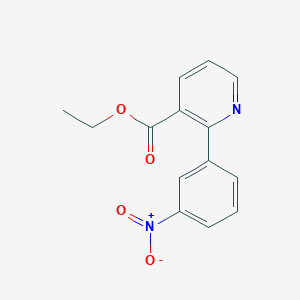

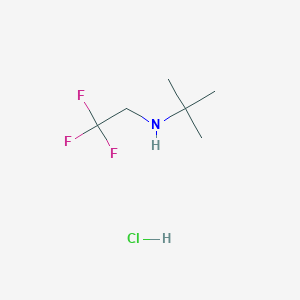

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2826525.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2826531.png)